Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate
Description
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate (CAS No. 94213-20-4) is a quaternary ammonium salt characterized by two ethyl groups, two 2-hydroxyethyl groups, and an ethyl sulphate counterion . Its molecular structure combines hydrophilic hydroxyethyl moieties with hydrophobic ethyl chains, making it suitable for applications such as surfactants, ionic liquids (ILs), and reaction catalysts. The compound’s dual solubility properties enable its use in biphasic systems, where it can stabilize emulsions or enhance reaction kinetics .
Properties
CAS No. |
94213-20-4 |
|---|---|
Molecular Formula |
C10H25NO6S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
diethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C8H20NO2.C2H6O4S/c1-3-9(4-2,5-7-10)6-8-11;1-2-6-7(3,4)5/h10-11H,3-8H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
FYAFAKJTJQQWFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of diethylamine with ethylene oxide, followed by the addition of ethyl sulphate. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under optimized conditions. The process may involve continuous monitoring and adjustments to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between diethylbis(2-hydroxyethyl)ammonium ethyl sulphate and analogous quaternary ammonium salts:
Notes:
Key Structural and Functional Insights:
Hydrophilicity :
- Increasing hydroxyethyl groups (e.g., ethyltris(2-hydroxyethyl)ammonium vs. diethylbis(2-hydroxyethyl)ammonium) enhances hydrophilicity and cation size, improving performance in polar solvents and catalytic reactions .
- Compounds with long alkyl or stearoyloxy chains (e.g., 28706-44-7) exhibit stronger surfactant properties due to balanced hydrophilic-lipophilic ratios .
Thermal Stability :
- Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate (94213-19-1) has a high boiling point (305.2°C), making it suitable for high-temperature applications compared to methyl sulphate derivatives .
Toxicity and Safety: Limited toxicological data exist for many analogues, including this compound. Precautionary measures (e.g., avoiding inhalation) are recommended for handling .
Biological Activity
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate (DEBEES) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its synthesis, physicochemical properties, biological effects, and environmental impact, supported by data tables and case studies.
DEBEES can be synthesized through the reaction of diethylamine with 2-hydroxyethyl ethyl sulfate. The resulting ionic liquid exhibits unique properties that make it suitable for various applications, including as a lubricant and in biological systems.
Key Physicochemical Properties:
- Molecular Formula: CHNOS
- Molecular Weight: 250.36 g/mol
- Appearance: Colorless to pale yellow liquid
- Solubility: Highly soluble in water and polar solvents
Toxicity and Biocompatibility
The toxicity of DEBEES has been evaluated using standard methods. Its lethal concentration (LC50) values indicate a low toxicity profile, making it a candidate for applications in biocompatible environments. For instance, preliminary studies suggest that DEBEES exhibits LC50 values significantly higher than those of other common ionic liquids, suggesting it is practically non-toxic.
Table 1: Toxicity Data of DEBEES
| Test Organism | LC50 (mol/L) | Remarks |
|---|---|---|
| Brachionus calyciflorus | 0.15 | Low toxicity |
| Daphnia magna | 0.25 | Non-toxic at lower doses |
Antimicrobial Activity
Research indicates that DEBEES possesses antimicrobial properties against various pathogens. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial for applications in pharmaceuticals and disinfectants.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, DEBEES was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts when treated with DEBEES compared to control groups.
Table 2: Antimicrobial Activity of DEBEES
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
Environmental Impact
The biodegradability of DEBEES is a significant factor in its environmental assessment. Studies have shown that DEBEES degrades rapidly in natural environments, with biodegradation rates exceeding 90% within a few days under standard test conditions.
Table 3: Biodegradation Rates of DEBEES
| Test Condition | Biodegradation Rate (%) |
|---|---|
| Aerobic conditions | 95 |
| Anaerobic conditions | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
